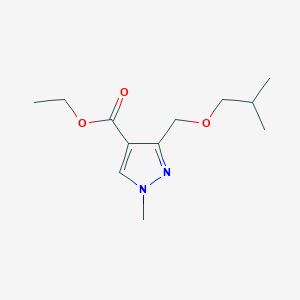
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid, also known as PPAC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and molecular biology. PPAC is a pyrimidine derivative that contains a piperidine ring and a pyridine ring, making it a unique structure that can be easily synthesized and modified for different purposes.
Mecanismo De Acción
The mechanism of action of 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid is not fully understood, but it is believed to involve the binding of the compound to specific receptors and enzymes, leading to the inhibition of their activity. This compound has been shown to bind to the adenosine A2A receptor and inhibit its activity, leading to a decrease in dopamine release. It has also been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of dopamine release, the modulation of immune responses, and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects, which may be related to its inhibition of the adenosine A2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid has several advantages for lab experiments, including its ease of synthesis, its stability, and its ability to be modified for different purposes. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid, including the development of new drugs based on its structure and the investigation of its potential applications in other fields such as molecular biology and materials science. Some of the possible future directions for this compound research include:
1. Development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
2. Investigation of the role of this compound in modulating immune responses and its potential applications in immunotherapy.
3. Development of this compound-based materials for use in electronic and optoelectronic devices.
4. Investigation of the potential of this compound as a tool for studying the structure and function of enzymes and receptors.
In conclusion, this compound is a unique and versatile compound that has potential applications in various fields of science. Its ease of synthesis, stability, and ability to be modified make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Métodos De Síntesis
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid can be synthesized using various methods, including the reaction of 4-chloro-2-pyridinecarboxylic acid with piperidine and 2-aminopyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-Piperidino-4-(4-pyridyl)-5-pyrimidinecarboxylic acid has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to have inhibitory effects on various enzymes and receptors, including the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-piperidin-1-yl-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(21)12-10-17-15(19-8-2-1-3-9-19)18-13(12)11-4-6-16-7-5-11/h4-7,10H,1-3,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIQVJIEDSJRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)


![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)
